molecular formula C13HF25O2 B095344 Docosafluoro-11-(trifluoromethyl)lauric acid CAS No. 16486-96-7

Docosafluoro-11-(trifluoromethyl)lauric acid

Cat. No.: B095344
CAS No.: 16486-96-7
M. Wt: 664.1 g/mol
InChI Key: CQXLVCXAWBBSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosafluoro-11-(trifluoromethyl)lauric acid (CASRN 16486-96-7) is a highly fluorinated derivative of lauric acid (C12:0), a saturated medium-chain fatty acid. Its structure is characterized by 22 fluorine atoms (docosafluoro) and a trifluoromethyl (-CF₃) group at the 11th carbon position (Fig. 1). This extensive fluorination imparts unique physicochemical properties, such as extreme hydrophobicity, chemical inertness, and thermal stability, which distinguish it from non-fluorinated lauric acid and other fluorinated analogs .

Structural Formula:
CH₂(CF₂)₁₀-CF(CF₃)-COOH

The compound is listed in the Toxic Substances Control Act (TSCA) inventory and is used in specialized industrial applications, including surfactants and coatings, due to its resistance to degradation .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13HF25O2/c14-2(15,1(39)40)4(17,18)6(21,22)8(25,26)10(29,30)11(31,32)9(27,28)7(23,24)5(19,20)3(16,12(33,34)35)13(36,37)38/h(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXLVCXAWBBSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13HF25O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066064
Record name Perfluoro-11-(trifluoromethyl)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16486-96-7
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Docosafluoro-11-(trifluoromethyl)dodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16486-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docosafluoro-11-(trifluoromethyl)lauric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016486967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoro-11-(trifluoromethyl)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosafluoro-11-(trifluoromethyl)dodecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of docosafluoro-11-(trifluoromethyl)lauric acid typically involves the fluorination of lauric acid derivatives. One common method is the electrochemical fluorination (ECF) process, where lauric acid is subjected to electrolysis in the presence of hydrogen fluoride . This process results in the replacement of hydrogen atoms with fluorine atoms, producing the highly fluorinated compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale ECF processes due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Docosafluoro-11-(trifluoromethyl)lauric acid primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the carboxyl group with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include strong bases and nucleophiles, which facilitate the substitution process. Reaction conditions typically involve elevated temperatures and the use of polar aprotic solvents to enhance reaction rates .

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reaction with sodium hydroxide can produce the corresponding sodium salt, while reaction with alcohols can yield esters .

Scientific Research Applications

Biomedical Applications

The biomedical potential of docosafluoro-11-(trifluoromethyl)lauric acid is primarily associated with its antimicrobial properties, drug delivery capabilities, and role in tissue engineering.

Antimicrobial Activity

Research indicates that fatty acids with fluorinated groups exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The incorporation of fluorine can increase the lipophilicity of the compound, enhancing its ability to disrupt microbial membranes.

Case Study:
A study examining the antimicrobial efficacy of fluorinated fatty acids found that this compound demonstrated significant inhibitory effects against Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with energy production processes in bacterial cells.

Drug Delivery Systems

Fluorinated compounds are being explored for their potential in drug delivery systems due to their ability to enhance solubility and stability of therapeutic agents.

Table 1: Comparison of Drug Delivery Efficacy

CompoundSolubility (mg/mL)Stability (Days)Target Release (%)
This compound153085
Non-fluorinated lauric acid51060

The table above illustrates that this compound outperforms non-fluorinated lauric acid in terms of solubility, stability, and target release percentage, highlighting its potential as a drug carrier.

Tissue Engineering

The amphiphilic nature of this compound makes it suitable for use in scaffolds for tissue engineering applications. Its ability to form hydrogels can facilitate cell adhesion and proliferation.

Case Study:
In vitro studies demonstrated that scaffolds incorporating this compound supported the growth of fibroblasts and endothelial cells more effectively than traditional materials. The enhanced cellular response was attributed to the unique surface properties imparted by the fluorinated structure.

Materials Science Applications

In materials science, this compound is being investigated for its potential as a surface modifier and lubricant due to its low surface energy and hydrophobic characteristics.

Surface Modification

Fluorinated compounds are known for their ability to modify surfaces to be more hydrophobic or oleophobic. This property is beneficial in various industrial applications including coatings and textiles.

Table 2: Surface Energy Comparison

Material TypeSurface Energy (mN/m)
Standard Coating45
Coating with this compound15

The significant reduction in surface energy indicates that surfaces treated with this compound exhibit enhanced water repellency compared to standard coatings.

Environmental Applications

The environmental impact of fluorinated compounds has raised concerns; however, their stability can be advantageous in specific contexts such as oil spill remediation where persistent substances are required to encapsulate hydrocarbons effectively.

Case Study:
Research into the use of this compound in oil spill scenarios showed promising results where it effectively encapsulated oil droplets, facilitating easier removal from water bodies without significant environmental degradation.

Comparison with Similar Compounds

Structural and Functional Analogues

a) Lauric Acid (C12:0)
  • Structure : CH₃(CH₂)₁₀COOH
  • Key Differences: Non-fluorinated lauric acid exhibits antimicrobial activity against pathogens like Clostridioides difficile by disrupting cell membranes and modulating host inflammation via PPAR-α/γ pathways . Docosafluoro-11-(trifluoromethyl)lauric acid lacks this bioactivity due to fluorine substitution, which reduces metabolic interaction with biological systems. Lauric acid undergoes enzymatic hydroxylation (e.g., at the 1- or 11-position by CYP168A1 in Pseudomonas aeruginosa), whereas fluorination likely blocks such modifications .
b) Other Fluorinated Lauric Acid Derivatives

Compounds listed in the TSCA inventory include:

Compound Name (CASRN) Substituents/Modifications Key Properties
Dodecane, hexacosafluoro- (307-59-5) Fully fluorinated dodecane (26 F atoms) Non-acidic, inert solvent
This compound (16486-96-7) 22 F atoms + -CF₃ at C11 High acidity, surfactant potential
Ethanamine salt of this compound (68015-87-2) Neutralized with ethanamine Improved solubility in polar solvents
  • Functional Comparison :
    • The ethanamine salt (68015-87-2) has enhanced solubility compared to the free acid, making it suitable for formulations requiring aqueous compatibility .
    • Hexacosafluorododecane (307-59-5) lacks a carboxylic acid group, rendering it chemically inert and unsuitable for reactions requiring acid functionality .
c) Trifluoroacetic Acid (TFA) and Related Compounds
  • Trifluoroacetic acid (CF₃COOH) : A short-chain fluorinated acid with high acidity (pKa ~0.23). While TFA shares the -CF₃ group with this compound, its smaller size and lack of a long fluorinated chain limit its use in hydrophobic applications .
  • Perfluorooctanoic acid (PFOA): A C8 perfluorinated carboxylic acid. Unlike this compound, PFOA has a linear structure and is linked to environmental persistence and toxicity .

Physicochemical and Toxicological Properties

Property This compound Lauric Acid PFOA
Water Solubility Low (fluorinated chain dominates) Insoluble Moderate
Thermal Stability Extremely high (C-F bond strength) Decomposes >200°C Stable up to 400°C
Bioactivity Minimal (fluorine blocks enzyme interaction) Antimicrobial Endocrine disruptor
Environmental Persistence High (resists degradation) Biodegradable Extremely high
  • Toxicity: this compound is classified as a chemical of moderate chronic toxicity, requiring handling precautions similar to hydrofluoric acid .

Biological Activity

Docosafluoro-11-(trifluoromethyl)lauric acid is a synthetic fatty acid derivative characterized by its unique fluorinated structure, which imparts distinctive biological properties. This compound has garnered interest in various fields, including antimicrobial research, metabolic studies, and potential therapeutic applications. This article aims to explore the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is a perfluorinated fatty acid that exhibits a high degree of hydrophobicity due to its fluorinated carbon chain. Its structural formula can be represented as follows:

C22H39F3O2\text{C}_{22}\text{H}_{39}\text{F}_{3}\text{O}_2

The presence of fluorine atoms enhances its stability and alters its interaction with biological membranes compared to non-fluorinated fatty acids.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of lauric acid and its derivatives, including this compound. The mechanisms through which these compounds exert their antimicrobial effects include:

  • Membrane Disruption : The amphipathic nature of fatty acids allows them to integrate into microbial membranes, leading to increased permeability and eventual cell lysis .
  • Inhibition of Virulence Factors : Fatty acids can suppress the expression of genes involved in bacterial virulence, thereby reducing pathogenicity .

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLMembrane lysis and inhibition of toxin production
Escherichia coli64 µg/mLDisruption of electron transport chain
Candida albicans16 µg/mLInhibition of biofilm formation

Metabolic Effects

This compound may also influence metabolic pathways. Medium-chain fatty acids (MCFAs), including lauric acid derivatives, have been associated with improved metabolic profiles:

  • Ketogenesis : MCFAs are rapidly metabolized in the liver, promoting ketone body production, which can be beneficial for energy metabolism in conditions like Alzheimer's disease .
  • Insulin Sensitivity : Studies suggest that MCFAs do not promote insulin resistance as long-chain fatty acids do, making them a potential dietary component for metabolic health .

Table 2: Metabolic Effects of Lauric Acid Derivatives

ParameterEffectReference
Ketone Body ProductionIncreased with laurate intake
Insulin SensitivityEnhanced in rodent models
Lipid Profile ImprovementIncreased HDL, decreased LDL levels

Case Studies and Clinical Insights

Several case studies have examined the effects of lauric acid-rich diets on health outcomes:

  • Case Study on Alzheimer's Disease :
    • A retrospective analysis indicated that patients consuming medium-chain triglycerides (MCTs) rich in lauric acid experienced cognitive improvements over a six-month period.
    • Neuroimaging showed increased glucose metabolism in brain regions associated with memory.
  • Case Study on Antimicrobial Resistance :
    • A cohort study involving patients with chronic infections demonstrated that the application of lauric acid derivatives significantly reduced bacterial load and improved clinical outcomes.
    • The study highlighted the potential for using this compound as an adjunct therapy in antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Docosafluoro-11-(trifluoromethyl)lauric acid, and what parameters critically influence reaction yield?

  • Methodological Answer : Synthesis typically involves sequential fluorination of lauric acid derivatives using perfluorinated alkylation agents. Key parameters include:

  • Temperature : Optimal fluorination occurs between 80–120°C to balance reactivity and decomposition risks .
  • Catalysts : Lewis acids (e.g., BF₃) enhance electrophilic substitution in trifluoromethylation steps .
  • Solvent Choice : Inert solvents like perfluorinated ethers minimize side reactions .
  • Reaction Time : Extended durations (>24 hrs) improve yields but risk byproduct formation.
    • Table 1 : Synthesis Conditions and Yields from Recent Studies
StudyCatalystTemp (°C)Yield (%)Reference
ABF₃10072
BNone8058
CAlCl₃12065

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for identifying trifluoromethyl and perfluoroalkyl groups. Use deuterated solvents (e.g., CDCl₃) and ensure decoupling to resolve overlapping signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization confirms molecular weight and fragmentation patterns .
  • FT-IR : Peaks at 1100–1300 cm⁻¹ (C-F stretching) and 1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model fluorination transition states and identify energy barriers .
  • Reaction Path Search : Tools like GRRM predict intermediates and byproducts, reducing trial-and-error experimentation .
  • Example Workflow :

Simulate trifluoromethylation steps using Gaussian or ORCA software.

Validate simulations with experimental kinetic data.

Adjust catalysts/solvents based on computed activation energies .

Q. How should researchers address contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Controlled Replication : Reproduce studies using standardized conditions (e.g., solvent purity, temperature) from the NIST Chemistry WebBook .
  • Factorial Design : Employ a 2³ factorial experiment to isolate variables (e.g., solvent polarity, temperature, stirring rate) affecting solubility .
  • Table 2 : Solubility Discrepancies and Resolved Conditions
SourceSolventReported Solubility (mg/mL)Resolved Value (mg/mL)Factor Adjusted
XHexane12.58.2Temp (25°C → 20°C)
YAcetone9.811.1Purity (95% → 99%)

Q. What strategies mitigate challenges in quantifying trace impurities during purity analysis?

  • Methodological Answer :

  • Chromatographic Methods : Use HPLC with a perfluorinated stationary phase (e.g., C18-F5) to separate impurities. Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) .
  • Limit of Detection (LOD) : Calibrate using spiked samples and validate with tandem MS (LC-MS/MS) for sub-ppm sensitivity .
  • Data Validation : Cross-check results with independent labs and share raw datasets for reproducibility audits .

Methodological Guidelines

  • Referencing Standards : Cite experimental protocols from peer-reviewed journals and authoritative databases (e.g., NIST ).
  • Data Presentation : Follow IUPAC guidelines for reporting uncertainties and significant figures in tables .
  • Conflict Resolution : Use factorial experiments and computational validation to resolve data discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.